Betabellin 14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

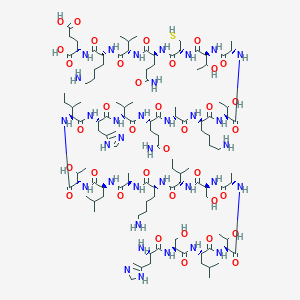

Betabellin 14, also known as this compound, is a useful research compound. Its molecular formula is C116H200N34O36S and its molecular weight is 2679.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Structural Characteristics

The structural integrity of Betabellin 14 is attributed to its unique sequence, which includes alternating polar and nonpolar residues that facilitate hydrophobic interactions essential for beta-sheet formation. The stability of Betabellin 14D has been quantified, showing a melting temperature (Tm) of approximately 58°C, which is comparable to native proteins .

Protein Folding Studies

This compound serves as a model system for investigating the principles of protein folding. Its engineered structure allows researchers to explore how specific amino acid sequences influence folding pathways and stability. Studies have demonstrated that modifications in the sequence can lead to significant changes in folding dynamics and thermodynamic properties, providing insights into the fundamental mechanisms of protein behavior .

Drug Design and Development

The predictable folding patterns and structural stability of this compound make it a candidate for drug design applications. Its ability to bind metal ions, such as Cu(II), has implications for developing therapeutic agents that target metal-dependent biological processes. Additionally, its structure can be modified to create peptide-based drugs with enhanced efficacy against specific targets .

Biomaterials Engineering

Due to its robust nature and ability to form fibrillar structures, this compound has potential applications in biomaterials engineering. The formation of amyloid-like fibrils from Betabellin variants can be harnessed for creating scaffolds in tissue engineering or for developing novel materials with specific mechanical properties .

Antimicrobial Peptides

Research indicates that peptides derived from or inspired by this compound may exhibit antimicrobial properties. The incorporation of beta-amino acids into the peptide sequence has been shown to enhance biological activity, making these derivatives suitable candidates for developing new antimicrobial agents .

Case Study 1: Folding Mechanism Analysis

A study focused on the folding mechanism of Betabellin 14D demonstrated that the introduction of specific D-amino acids could stabilize certain conformations while destabilizing others. This research provided valuable data on how subtle changes in peptide composition affect overall stability and folding efficiency .

| Modification | Effect on Stability | Tm (°C) |

|---|---|---|

| D-Ala Substitution | Stabilizing | 60 |

| D-Lys Substitution | Destabilizing | 55 |

| Cyclohexane-based β-amino acid | Stable conformation | 58 |

Case Study 2: Drug Delivery Systems

Another significant application explored the use of this compound as a carrier for drug delivery systems. By modifying its surface properties, researchers were able to enhance its interaction with target cells, improving the efficacy of drug encapsulation and release profiles .

属性

CAS 编号 |

160275-36-5 |

|---|---|

分子式 |

C116H200N34O36S |

分子量 |

2679.1 g/mol |

IUPAC 名称 |

(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C116H200N34O36S/c1-21-56(11)86(145-106(175)79(48-152)140-94(163)60(15)129-113(182)89(63(18)154)149-103(172)76(42-53(5)6)138-105(174)78(47-151)141-96(165)68(120)43-66-45-123-50-125-66)110(179)134-69(29-23-26-38-117)97(166)127-59(14)93(162)137-75(41-52(3)4)102(171)150-91(65(20)156)115(184)146-87(57(12)22-2)111(180)139-77(44-67-46-124-51-126-67)104(173)144-85(55(9)10)109(178)135-72(32-35-81(121)157)98(167)128-58(13)92(161)131-71(31-25-28-40-119)100(169)148-88(62(17)153)112(181)130-61(16)95(164)147-90(64(19)155)114(183)142-80(49-187)107(176)132-73(33-36-82(122)158)101(170)143-84(54(7)8)108(177)133-70(30-24-27-39-118)99(168)136-74(116(185)186)34-37-83(159)160/h45-46,50-65,68-80,84-91,151-156,187H,21-44,47-49,117-120H2,1-20H3,(H2,121,157)(H2,122,158)(H,123,125)(H,124,126)(H,127,166)(H,128,167)(H,129,182)(H,130,181)(H,131,161)(H,132,176)(H,133,177)(H,134,179)(H,135,178)(H,136,168)(H,137,162)(H,138,174)(H,139,180)(H,140,163)(H,141,165)(H,142,183)(H,143,170)(H,144,173)(H,145,175)(H,146,184)(H,147,164)(H,148,169)(H,149,172)(H,150,171)(H,159,160)(H,185,186)/t56?,57?,58-,59-,60+,61+,62?,63?,64?,65?,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+,89+,90+,91+/m1/s1 |

InChI 键 |

SJSDSXONIFNXMY-HWLFAPEGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |

手性 SMILES |

CCC(C)[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |

序列 |

HSLXASXKALXXHVQAKXAXCQVKE |

同义词 |

etabellin 14 betabellin 14D betabellin 14S |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。